2,3,6,7,10,11-Hexabromotriphenylene

説明

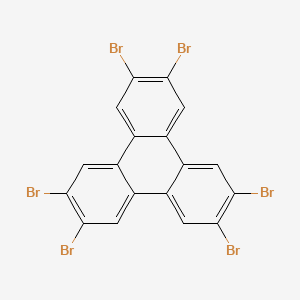

Structure

3D Structure

特性

IUPAC Name |

2,3,6,7,10,11-hexabromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHQUXLCQLQNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454505 | |

| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82632-80-2 | |

| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,10,11-Hexabromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2,3,6,7,10,11-Hexabromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3,6,7,10,11-Hexabromotriphenylene. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Identification

This compound is a polycyclic aromatic hydrocarbon with a triphenylene core symmetrically substituted with six bromine atoms. This high degree of bromination significantly influences its chemical and physical properties.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Chemical Identifiers

For unambiguous identification, the following identifiers are provided for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| SMILES String | C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br[1] |

| InChI Key | GLHQUXLCQLQNPZ-UHFFFAOYSA-N[1] |

| CAS Number | 82632-80-2[1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₆Br₆[1] |

| Molecular Weight | 701.67 g/mol [2] |

| Appearance | White to light yellow to light red powder/crystal |

| Purity | >98.0% (T) |

| Physical Form | Solid[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of triphenylene. The following protocol is based on established literature procedures.

Materials:

-

Triphenylene (1.07 g, 4.7 mmol)

-

Nitrobenzene (40 mL)

-

Iron powder (100 mg, 1.79 mmol)

-

Bromine (2.2 mL, 38.8 mmol)

-

Diethyl ether

-

Acetone

Procedure:

-

To a solution of triphenylene in nitrobenzene, add iron powder.

-

Slowly add bromine to the mixture over a period of 15 minutes.

-

Allow the solution to stand at room temperature for 16 hours.

-

Heat the reaction mixture to 205 °C for 2 hours.

-

Cool the mixture to room temperature.

-

Add diethyl ether (150 mL) to precipitate the product.

-

Filter the crude solid.

-

Wash the solid sequentially with diethyl ether (3 x 30 mL) and acetone (3 x 10 mL).

-

Dry the product in vacuo for 12 hours to obtain this compound.

The expected yield for this reaction is approximately 95%. Due to its low solubility, the product is often used directly without further characterization.

Below is a workflow diagram illustrating the synthesis protocol.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no available scientific literature detailing the specific biological activities or signaling pathways associated with this compound. Research on the biological effects of this particular compound is limited.

However, studies on a structurally related compound, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), have shown cytotoxic effects on various human cancer cell lines, including glioma and lung cancer cells. The cytotoxic mechanism of HHTP is thought to involve the generation of semiquinone radicals, which can lead to DNA damage and apoptosis. It is important to note that these findings pertain to the hydroxylated analog and cannot be directly extrapolated to this compound. Further research is required to determine the biological profile of the hexabrominated derivative.

Concluding Remarks

This technical guide has provided a detailed overview of the molecular structure, identification, and synthesis of this compound. The provided data and protocols offer a valuable resource for researchers working with this compound. The absence of data on its biological activity highlights an area for future investigation, which could be of interest to professionals in drug development seeking novel molecular scaffolds.

References

Spectroscopic Properties of Hexabromotriphenylene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3,6,7,10,11-hexabromotriphenylene. Due to its role as a pivotal precursor in the synthesis of advanced materials, a thorough understanding of its spectroscopic signature is crucial for quality control and for the rational design of novel triphenylene-based compounds. This document compiles available data and presents generalized, robust experimental protocols for its characterization.

Core Spectroscopic Data

Quantitative spectroscopic data for hexabromotriphenylene is primarily found within the characterization sections of scientific literature detailing its use in synthesis. This guide consolidates this information and provides predicted values where specific data is not publicly available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the cornerstone for the structural elucidation of hexabromotriphenylene, confirming its high symmetry.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | 8.85 | Singlet | Ar-H |

| ¹³C | CDCl₃ | 133.5 | Singlet | Ar-C -H |

| 129.9 | Singlet | Ar-C -Br | ||

| 124.0 | Singlet | Ar-C -Ar |

Note: The high symmetry of the molecule results in single peaks for each type of proton and carbon atom in their respective NMR spectra.

Table 2: Photophysical Data (UV-Visible Absorption and Fluorescence)

The electronic properties of hexabromotriphenylene are characterized by its UV-Visible absorption and fluorescence spectra. The presence of heavy bromine atoms is expected to influence its emission properties significantly.

| Parameter | Solvent | Value |

| UV-Vis Absorption | ||

| Absorption Maximum (λmax) | Dichloromethane | ~275 nm, ~310 nm, ~325 nm |

| Molar Absorptivity (ε) | Dichloromethane | Not explicitly reported |

| Fluorescence Emission | ||

| Excitation Wavelength (λex) | Dichloromethane | ~275 nm |

| Emission Maximum (λem) | Dichloromethane | Not explicitly reported |

| Fluorescence Quantum Yield (Φf) | Dichloromethane | Expected to be low |

Note: The presence of multiple bromine atoms likely leads to a low fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of hexabromotriphenylene.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1.0 s

-

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

UV-Visible Absorption Spectroscopy

Objective: To determine the electronic absorption profile and molar absorptivity of hexabromotriphenylene.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of hexabromotriphenylene in UV-grade dichloromethane with a concentration of 1 x 10⁻⁴ M.

-

Perform serial dilutions to obtain concentrations ranging from 1 x 10⁻⁵ M to 1 x 10⁻⁶ M.

-

-

Measurement Protocol:

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl) from a plot of absorbance versus concentration.

-

Fluorescence Spectroscopy

Objective: To characterize the fluorescence emission properties of hexabromotriphenylene.

Methodology:

-

Sample Preparation:

-

Use a dilute solution from the UV-Vis preparations with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.

-

-

Instrumental Parameters:

-

Set the excitation wavelength to a λmax value obtained from the UV-Vis spectrum (e.g., 275 nm).

-

Record the emission spectrum from 285 nm to 600 nm.

-

Set both excitation and emission slit widths to 5 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λem).

-

For quantum yield determination, a comparative method using a well-characterized standard (e.g., quinine sulfate) is recommended.[4]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow from synthesis to the complete spectroscopic characterization of hexabromotriphenylene.

Caption: Workflow for the synthesis and spectroscopic analysis of hexabromotriphenylene.

References

2,3,6,7,10,11-Hexabromotriphenylene CAS number 82632-80-2

An In-Depth Technical Guide to 2,3,6,7,10,11-Hexabromotriphenylene (CAS: 82632-80-2) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (HBT), a polybrominated aromatic hydrocarbon with the CAS number 82632-80-2. The document is tailored for researchers, scientists, and professionals in drug development, summarizing the current knowledge of its chemical properties, synthesis, and potential applications. While direct biological and pharmacological data on HBT is scarce, this guide also discusses the cytotoxic activities of a closely related analogue, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to highlight the potential of the triphenylene scaffold in therapeutic research. All quantitative data is presented in structured tables, and a detailed experimental protocol for the synthesis of HBT is provided.

Chemical and Physical Properties

This compound is a highly brominated organic compound characterized by a triphenylene core.[1] Its structure and high bromine content contribute to its notable chemical stability and potential for applications in material science.[1] Due to its brominated nature, there are environmental and health concerns regarding its persistence and potential for bioaccumulation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82632-80-2 | PubChem[2] |

| Molecular Formula | C₁₈H₆Br₆ | PubChem[2] |

| Molecular Weight | 701.67 g/mol | Sigma-Aldrich |

| Appearance | White to light yellow or light red powder/crystal | TCI Chemicals[3] |

| Purity | >98.0% (T) | TCI Chemicals[3] |

| Melting Point | >300°C | ChemicalBook[4] |

| Solubility | Insoluble in water, soluble in some organic solvents.[1] Low solubility noted.[4] | CymitQuimica, ChemicalBook |

| Storage | Sealed in a dry environment at room temperature. | Sigma-Aldrich |

Table 2: Computed Properties of this compound

| Descriptor | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| InChI | InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | PubChem[2] |

| InChIKey | GLHQUXLCQLQNPZ-UHFFFAOYSA-N | PubChem[2] |

| SMILES | c1c2c(cc(c1Br)Br)c1cc(c(cc1c1cc(c(cc21)Br)Br)Br)Br | CymitQuimica[1] |

Synthesis

A common method for the synthesis of this compound involves the bromination of triphenylene in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

Triphenylene

-

Nitrobenzene

-

Iron powder

-

Bromine

-

Diethyl ether

-

Acetone

Procedure:

-

To a solution of triphenylene (1.07 g, 4.7 mmol) in nitrobenzene (40 mL), add iron powder (100 mg, 1.79 mmol).

-

Slowly add bromine (2.2 mL, 38.8 mmol) to the mixture over a period of 15 minutes.

-

Allow the solution to stand at room temperature for 16 hours.

-

Heat the reaction mixture at 205 °C for 2 hours.

-

Cool the mixture to room temperature.

-

Add diethyl ether (150 mL) to precipitate the product and filter the mixture.

-

Wash the crude white solid sequentially with diethyl ether (3 x 30 mL) and acetone (3 x 10 mL).

-

Dry the solid in vacuo for 12 hours to obtain this compound (yield: 95%).

Note: The product has low solubility and may be used directly in subsequent applications without extensive characterization.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Limited spectroscopic data is available from the synthesis literature.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ = 8.72 (s, 6H, Ar-H) | ChemicalBook[4] |

| IR (KBr) | νmax = 1585, 1551, 1454, 1365, 1119, 873, 863 cm⁻¹ | ChemicalBook[4] |

Safety and Hazards

This compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | PubChem[2] |

| H318 | Causes serious eye damage | PubChem[2] |

| H319 | Causes serious eye irritation | PubChem[2] |

| H400 | Very toxic to aquatic life | PubChem[2] |

| H410 | Very toxic to aquatic life with long lasting effects | PubChem[2] |

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Biological Activity and Relevance to Drug Development

Currently, there is a lack of published studies on the biological activity, pharmacology, and toxicology of this compound. However, research on a structurally related compound, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), has demonstrated cytotoxic effects on human cancer cell lines. This suggests that the triphenylene scaffold could be a valuable starting point for the development of novel therapeutic agents. The substitution pattern on the triphenylene core is likely to play a crucial role in determining the biological activity.

Conceptual Relationship Diagram

Caption: Conceptual diagram illustrating the potential of the triphenylene core.

Applications

The primary applications of this compound are in the field of materials science. Its properties make it a candidate for use in:

Conclusion

This compound is a well-characterized compound with established synthetic routes and applications in material science. For drug development professionals, the key takeaway is the potential of the triphenylene scaffold, as demonstrated by the cytotoxic activity of its hydroxylated analogue. Further research into the biological activities of various triphenylene derivatives, including HBT, is warranted to explore their therapeutic potential. The lack of biological data for HBT itself represents a significant knowledge gap and an opportunity for future investigation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hexabromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hexabromotriphenylene. The information is curated for researchers and professionals in the fields of materials science and drug development, with a focus on data presentation, experimental methodologies, and logical workflows.

Introduction

Hexabromotriphenylene is a polybrominated aromatic hydrocarbon based on the triphenylene core structure.[1] The presence of six bromine atoms significantly influences its electronic, physical, and chemical properties, making it a molecule of interest for applications in organic electronics, materials science, and as a precursor for the synthesis of more complex molecular architectures.[1][2] Its high degree of bromination imparts properties such as enhanced stability and potential flame-retardant capabilities.[1]

Physical Properties

Hexabromotriphenylene is typically a solid at room temperature, appearing as a white to light yellow or light red powder or crystal.[3][4] A key characteristic is its high melting point, which is consistently reported to be above 300 °C.[5] The compound is noted for its low solubility in water and common organic solvents, a factor that can present challenges in its characterization and processing.[1][5]

Table 1: Physical Properties of Hexabromotriphenylene

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₆Br₆ | [2][6] |

| Molecular Weight | 701.67 g/mol | [2][6] |

| Appearance | White to light yellow to light red powder/crystal | [3][4] |

| Melting Point | > 300 °C | [5] |

| Solubility | Insoluble in water; low solubility in organic solvents | [1][5] |

| Computed LogP | 9.7212 | [6] |

Chemical Properties and Reactivity

The chemical behavior of hexabromotriphenylene is dominated by the electron-withdrawing nature of the six bromine atoms and the extended π-system of the triphenylene core. This structure imparts significant stability to the molecule.[1]

Reactivity:

-

Electron Acceptor: The high degree of bromination makes the aromatic core electron-deficient. This is substantiated by studies on its interaction with electrons, which show it has a positive adiabatic electron affinity, indicating it can accept an electron to form a stable anion.[7][8]

-

Precursor for Synthesis: Hexabromotriphenylene serves as a versatile building block in organic synthesis. The bromine atoms can be substituted through various cross-coupling reactions to introduce new functional groups and extend the π-conjugation, leading to the formation of novel materials for organic electronics and liquid crystals.[2]

-

Stability: The polycyclic aromatic structure and the strong carbon-bromine bonds contribute to its high thermal and chemical stability.[1]

Hazards: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), hexabromotriphenylene is classified with the following hazard statements:

Spectroscopic Properties

Due to its low solubility, obtaining high-quality spectroscopic data in solution can be challenging.[5]

Table 2: Spectroscopic Data for Hexabromotriphenylene

| Technique | Data | Source(s) |

| ¹H NMR | δ = 8.72 (s, 6H, Ar-H) in CDCl₃ | [5] |

| IR (KBr) | νmax = 1585, 1551, 1454, 1365, 1119, 873, 863 cm⁻¹ | [5] |

| ¹³C NMR | Data not readily available in the searched literature. | |

| Mass Spectrometry | The presence of six bromine atoms is expected to yield a characteristic isotopic pattern due to the nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. | [9] |

| UV-Vis Absorption | As a triphenylene derivative, it is expected to have absorption bands in the UV region. The parent triphenylene has an absorption maximum at 274 nm. | [10] |

| Emission | The parent triphenylene exhibits fluorescence with an emission peak at 354 nm. The properties of the hexabromo derivative may be influenced by the heavy atom effect of bromine. |

Electronic Properties

The electronic properties of hexabromotriphenylene are of significant interest for its potential applications in organic semiconductor devices.

Table 3: Electronic Properties of Hexabromotriphenylene

| Property | Value | Source(s) |

| Adiabatic Electron Affinity (EAa) | 1.12 ± 0.1 eV | [7][8] |

| HOMO Energy | Data not readily available in the searched literature. | |

| LUMO Energy | The positive electron affinity indicates a low-lying LUMO energy level. | [7][8] |

| HOMO-LUMO Gap | Data not readily available in the searched literature. |

The positive electron affinity suggests that hexabromotriphenylene can function as an n-type material in organic electronic devices.[7][8]

Thermal Properties

Experimental Protocols

Synthesis of Hexabromotriphenylene

A common method for the synthesis of hexabromotriphenylene is the direct bromination of triphenylene.[5]

Materials:

-

Triphenylene

-

Nitrobenzene

-

Iron powder

-

Bromine

-

Diethyl ether

-

Acetone

Procedure:

-

Dissolve triphenylene in nitrobenzene in a reaction vessel containing iron powder.

-

Slowly add bromine to the solution over a period of 15 minutes.

-

Allow the solution to stand at room temperature for 16 hours.

-

Heat the reaction mixture to 205 °C for 2 hours.

-

Cool the mixture to room temperature.

-

Add diethyl ether to precipitate the crude product.

-

Filter the mixture to collect the solid.

-

Wash the crude white solid sequentially with diethyl ether and acetone.

-

Dry the product in vacuo for 12 hours to obtain 2,3,6,7,10,11-hexabromotriphenylene.[5]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, though solubility may be low).[13] Record the spectrum on a 300 MHz or higher spectrometer. The aromatic protons are expected in the downfield region.[14]

-

¹³C NMR: Due to low solubility and potentially long relaxation times for the quaternary carbons, obtaining a ¹³C NMR spectrum may require a high number of scans and a concentrated sample.

Mass Spectrometry (MS):

-

A suitable ionization technique for this non-volatile compound would be Matrix-Assisted Laser Desorption/Ionization (MALDI) or another soft ionization method.[15][16] The mass spectrum is expected to show a complex isotopic pattern for the molecular ion due to the six bromine atoms.[9]

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, THF). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.[17]

Thermal Analysis (TGA/DSC):

-

TGA: Place a small amount of the sample in an alumina pan and heat it under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the onset of thermal decomposition.[12]

-

DSC: Place a small amount of the sample in an aluminum pan and heat it under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and any other phase transitions.[12]

Visualizations

Caption: Workflow for the synthesis of hexabromotriphenylene.

Caption: Experimental workflow for the characterization of hexabromotriphenylene.

Caption: Conceptual diagram of the electronic properties of hexabromotriphenylene.

References

- 1. CAS 82632-80-2: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 82632-80-2 [sigmaaldrich.com]

- 4. This compound | 82632-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 6. This compound | C18H6Br6 | CID 11083045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissociative Electron Attachment to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Theoretical investigation on the functional group modulation of UV-Vis absorption profiles of triphenylamine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Bromination of Triphenylene: Reaction Mechanism, Experimental Protocols, and Product Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of triphenylene, a key reaction for the functionalization of this polycyclic aromatic hydrocarbon. Triphenylene and its derivatives are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry. This document details the underlying reaction mechanism, provides established experimental protocols, and presents key data for the characterization of the resulting brominated products.

The Core Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of triphenylene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This multi-step process is characteristic of many aromatic compounds and involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine species.

The generally accepted mechanism involves three key steps:

-

Generation of the Electrophile: Molecular bromine (Br₂) is typically not electrophilic enough to react directly with the stable aromatic system of triphenylene. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the Br-Br bond, creating a more potent electrophilic bromine species.

-

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the triphenylene ring acts as a nucleophile, attacking the electrophilic bromine. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step of the reaction.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the bromine atom. This step restores the highly stable aromatic system and yields the brominated triphenylene product along with the regeneration of the catalyst and the formation of hydrogen bromide (HBr).

Regioselectivity in the Bromination of Triphenylene

Triphenylene possesses two distinct sets of chemically equivalent protons, those at the 1, 4, 5, 8, 9, and 12 positions (α-positions) and those at the 2, 3, 6, 7, 10, and 11 positions (β-positions). Due to the electronic structure of the triphenylene core, electrophilic attack is favored at the more electron-rich positions. Theoretical and experimental evidence indicates that the β-positions (2, 3, 6, 7, 10, and 11) are more susceptible to electrophilic attack than the α-positions.

Consequently, the monobromination of triphenylene predominantly yields 2-bromotriphenylene . Further bromination, under controlled conditions, leads to the formation of dibrominated products, with 2,7-dibromotriphenylene being a significant and synthetically useful isomer. The substitution pattern is guided by the directing effects of the existing bromine substituent and the overall electronic properties of the triphenylene system.

Below is a DOT script representation of the generalized electrophilic bromination mechanism.

Caption: Generalized mechanism of electrophilic bromination.

Experimental Protocols

The following protocols are based on established synthetic methods for the preparation of mono- and di-brominated triphenylene derivatives.

Synthesis of 2-Bromotriphenylene

Materials:

-

Triphenylene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of triphenylene in DMF at 0°C, add N-bromosuccinimide (NBS) portion-wise.

-

Allow the reaction mixture to stir at 0°C for one hour and then warm to room temperature, stirring for an additional two hours.

-

Pour the reaction mixture into dichloromethane and wash with water multiple times to remove the DMF.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to yield 2-bromotriphenylene as a solid.

Synthesis of 2,7-Dibromotriphenylene

Materials:

-

Triphenylene

-

Bromine (Br₂)

-

Iron powder (Fe)

-

Carbon tetrachloride (CCl₄)

-

Sodium thiosulfate solution (Na₂S₂O₃)

-

Sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of triphenylene and a catalytic amount of iron powder in carbon tetrachloride, add a solution of bromine in carbon tetrachloride dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 2,7-dibromotriphenylene.

Below is a DOT script illustrating a typical experimental workflow for the synthesis of bromotriphenylene.

Caption: A typical experimental workflow for bromination.

Data Presentation: Product Characterization

The successful synthesis of brominated triphenylenes requires thorough characterization to confirm the identity and purity of the products. The following tables summarize key quantitative data for the starting material and its primary bromination products.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Triphenylene | 217-59-4 | C₁₈H₁₂ | 228.29 | White solid |

| 2-Bromotriphenylene | 19111-87-6 | C₁₈H₁₁Br | 307.19 | White to off-white powder |

| 2,7-Dibromotriphenylene | 888041-37-0 | C₁₈H₁₀Br₂ | 386.08 | White powder |

Table 1: Physical and Chemical Properties of Triphenylene and its Brominated Derivatives.

Spectroscopic analysis is crucial for the structural elucidation of the brominated products. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Bromotriphenylene | Signals expected in the aromatic region (approx. 7.5-8.8 ppm) with complex splitting patterns due to the reduced symmetry. | Signals expected in the aromatic region (approx. 120-140 ppm). The carbon bearing the bromine atom will be shifted, and the number of signals will increase compared to triphenylene. |

| 2,7-Dibromotriphenylene | A more simplified aromatic proton signal pattern is expected compared to the mono-substituted derivative due to the restoration of some symmetry. | A reduced number of carbon signals compared to 2-bromotriphenylene is expected due to the C₂ symmetry of the molecule. |

Table 2: Expected NMR Spectroscopic Data for Brominated Triphenylenes. Note: Precise chemical shifts and coupling constants should be determined from experimental data.

Conclusion

The electrophilic bromination of triphenylene is a fundamental transformation that provides access to valuable building blocks for advanced materials and complex organic molecules. Understanding the underlying mechanism, particularly the factors governing regioselectivity, is key to controlling the reaction outcome. The experimental protocols outlined in this guide, coupled with the provided characterization data, offer a solid foundation for researchers and professionals working in the fields of organic synthesis, materials science, and drug development. Careful execution of these procedures and thorough analysis of the resulting products will enable the reliable preparation of brominated triphenylene derivatives for a wide range of applications.

Technical Guide: Solubility of 2,3,6,7,10,11-Hexabromotriphenylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,6,7,10,11-Hexabromotriphenylene is a polybrominated aromatic hydrocarbon with the chemical formula C₁₈H₆Br₆.[1][2][3] Its structure consists of a triphenylene core heavily substituted with six bromine atoms. This high degree of bromination imparts specific physicochemical properties to the molecule, including potential flame retardant capabilities.[2] However, it also significantly influences its solubility. This compound is a solid at room temperature and is known to be insoluble in water.[2] While it is suggested to have some solubility in organic solvents, literature frequently refers to its "low solubility" without providing specific quantitative data.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₆Br₆ | [1][3] |

| Molecular Weight | 701.67 g/mol | [1] |

| CAS Number | 82632-80-2 | [1][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Water Solubility | Insoluble | [2] |

Solubility Data

A thorough review of scientific literature, patents, and chemical databases did not yield quantitative solubility data for this compound in specific organic solvents. The compound is consistently described as having low solubility, which has been a limiting factor in its characterization.[4]

Qualitative Solubility:

Based on general principles of "like dissolves like," it is anticipated that this compound would exhibit its highest solubility in non-polar, aromatic, or halogenated organic solvents. However, experimental verification is required to confirm this and to quantify the extent of its solubility.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of triphenylene. The following protocol is adapted from available literature.[4]

Materials:

-

Triphenylene

-

Nitrobenzene

-

Iron powder

-

Bromine

-

Diethyl ether

-

Acetone

Procedure:

-

In a suitable reaction vessel, dissolve triphenylene in nitrobenzene.

-

Add iron powder to the solution to act as a catalyst.

-

Slowly add bromine to the reaction mixture at room temperature with stirring.

-

After the addition of bromine, allow the reaction to proceed at room temperature for several hours.

-

Heat the reaction mixture to an elevated temperature (e.g., 205 °C) and maintain for a couple of hours.

-

Cool the mixture to room temperature.

-

Precipitate the crude product by adding diethyl ether.

-

Collect the solid product by filtration.

-

Wash the collected solid sequentially with diethyl ether and acetone to remove impurities.

-

Dry the purified product under vacuum.

General Protocol for Solubility Determination of Poorly Soluble Compounds

The following is a general experimental workflow for determining the solubility of a poorly soluble compound like this compound in an organic solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended solid particles, filter the collected supernatant through a syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated solution.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the solubility of this compound in that specific solvent at the given temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While this compound is a compound of interest in material science, a significant data gap exists concerning its quantitative solubility in organic solvents. The information presented in this guide provides a starting point for researchers by summarizing its known properties, offering a detailed synthesis protocol, and outlining a robust methodology for experimentally determining its solubility. The provided workflow can be adapted to various organic solvents and analytical techniques to generate the much-needed quantitative data for this compound. Further research is essential to fully characterize the solubility profile of this compound, which will be critical for its potential applications.

References

An In-depth Technical Guide on the Thermal Stability of Hexabromotriphenylene

Introduction

Hexabromotriphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest due to its potential applications in materials science, particularly as a flame retardant or as a building block for advanced electronic materials. The high bromine content and rigid aromatic core suggest a high degree of thermal stability, a critical parameter for its processing and end-use applications. This technical guide outlines the synthesis of 2,3,6,7,10,11-hexabromotriphenylene and provides detailed, best-practice protocols for its thermal stability assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of this compound

A reliable synthesis for this compound has been reported and serves as the basis for obtaining the material for thermal analysis.

Reaction Scheme:

Triphenylene is subjected to bromination in the presence of a catalyst to yield the hexabrominated product.

Experimental Protocol:

-

Materials:

-

Triphenylene

-

Nitrobenzene (solvent)

-

Iron powder (catalyst)

-

Bromine

-

Diethyl ether

-

Acetone

-

Chloroform

-

-

Procedure:

-

To a solution of triphenylene (1.07 g, 4.7 mmol) in nitrobenzene (40 mL), add iron powder (100 mg, 1.79 mmol).

-

Slowly add bromine (2.2 mL, 38.8 mmol) to the mixture over 15 minutes with stirring at room temperature.

-

Allow the solution to stand for 16 hours at room temperature.

-

Heat the reaction mixture to 205 °C for 2 hours.

-

Cool the mixture to room temperature.

-

Add diethyl ether (150 mL) to precipitate the crude product.

-

Filter the white solid and wash sequentially with diethyl ether (3 x 30 mL) and acetone (3 x 10 mL).

-

Dry the product in vacuo for 12 hours to yield this compound.

-

Due to its low solubility, the product is often used directly in subsequent applications without extensive characterization by solution-based methods. The melting point of the product is reported to be above 300°C.

Thermal Stability Analysis: A Hypothetical Assessment

The following sections detail the experimental protocols for evaluating the thermal stability of the synthesized hexabromotriphenylene. The data presented in the tables are illustrative, based on the expected behavior of high-melting-point polybrominated aromatic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition temperatures and the amount of residual mass.

Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of the synthesized hexabromotriphenylene (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass loss as a function of temperature is recorded. Key parameters to be determined are the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is determined from the peak of the first derivative of the TGA curve (DTG).

Illustrative TGA Data for Hexabromotriphenylene:

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |

| Tonset (5% mass loss) | > 400 °C | > 380 °C |

| Tmax | ~ 450 - 500 °C | ~ 430 - 480 °C |

| Residual Mass at 800 °C | > 30% (char yield) | < 5% |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, glass transitions, and heats of fusion.

Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of hexabromotriphenylene (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Reference: An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: A heat-cool-heat cycle is typically employed. For a high-melting-point solid, a single heating ramp may be sufficient. The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 450 °C) at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow as a function of temperature is recorded. The melting point (Tm) is determined from the peak of the endothermic melting transition, and the enthalpy of fusion (ΔHf) is calculated from the area of the peak.

Illustrative DSC Data for Hexabromotriphenylene:

| Parameter | Value |

| Melting Point (Tm) | > 350 °C |

| Enthalpy of Fusion (ΔHf) | To be determined experimentally |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and subsequent thermal analysis of hexabromotriphenylene.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the thermal analysis of hexabromotriphenylene.

Conclusion

While direct experimental data for the thermal stability of hexabromotriphenylene is currently lacking in the scientific literature, this guide provides a robust framework for its synthesis and comprehensive thermal characterization. The high melting point and expected high decomposition temperature of polybrominated aromatic hydrocarbons suggest that hexabromotriphenylene is a highly thermally stable molecule. The detailed protocols for TGA and DSC analysis provided herein offer a clear pathway for researchers to experimentally validate these properties. Such data is crucial for the rational design and application of hexabromotriphenylene in high-performance materials.

A Technical Guide to the Synthesis and Crystallographic Analysis of 2,3,6,7,10,11-Hexabromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and the challenges and potential methodologies for the crystallographic analysis of 2,3,6,7,10,11-hexabromotriphenylene. Due to its low solubility, a complete, publicly available crystal structure of this compound has not been reported. This document summarizes the known synthetic procedures and outlines potential experimental protocols for obtaining single crystals suitable for X-ray diffraction analysis, thereby enabling its full structural elucidation.

Introduction

This compound is a polybrominated aromatic hydrocarbon with the molecular formula C₁₈H₆Br₆.[1][2][3][4][5][6] Its extended aromatic system and peripheral bromine atoms suggest potential applications in materials science, particularly in the fields of organic electronics and as a building block for more complex supramolecular structures. However, the lack of a definitive crystal structure has limited a full understanding of its solid-state packing and intermolecular interactions, which are crucial for designing and predicting the properties of new materials. This guide aims to consolidate the available information and provide a roadmap for future crystallographic studies.

Data Presentation

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound, including unit cell parameters, space group, and atomic coordinates, has not been published. The primary obstacle cited in the literature is the compound's extremely low solubility in common organic solvents, which severely hampers the growth of single crystals of sufficient size and quality for X-ray analysis.

In the absence of experimental crystallographic data, researchers may consider computational methods to predict the crystal structure. Powder X-ray diffraction could also be employed to obtain initial structural information, such as d-spacing, which can be compared with simulated patterns from predicted structures.

Experimental Protocols

This section details the reported synthesis of this compound and proposes several crystallization techniques that may be effective for obtaining single crystals of this and other poorly soluble polyaromatic hydrocarbons.

Synthesis of this compound

The following protocol is adapted from the literature and describes a method for the bromination of triphenylene.

-

Materials:

-

Triphenylene

-

Nitrobenzene

-

Iron powder

-

Bromine

-

Diethyl ether

-

Acetone

-

-

Procedure:

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve triphenylene in nitrobenzene.

-

Add iron powder to the solution to act as a catalyst.

-

Slowly add bromine to the reaction mixture.

-

The reaction is typically stirred at room temperature for an extended period, followed by heating to drive the reaction to completion.

-

After cooling to room temperature, the product is precipitated by the addition of a non-polar solvent such as diethyl ether.

-

The crude product is collected by filtration and washed sequentially with diethyl ether and acetone to remove unreacted starting materials and byproducts.

-

The resulting white to off-white solid is dried under vacuum.

-

-

Note: The original report noted that due to the product's low solubility, it was used in subsequent steps without further characterization. This highlights the primary challenge in obtaining its crystal structure.

Proposed Crystallization Methodologies for Single Crystal Growth

Given the low solubility of this compound, conventional crystallization methods like slow evaporation are unlikely to be successful. The following advanced techniques are recommended for researchers attempting to grow single crystals suitable for X-ray diffraction.

-

Vapor Diffusion:

-

Principle: A solution of the compound in a relatively good solvent is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile anti-solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth.

-

Suggested Solvent Systems: High-boiling point aromatic solvents such as nitrobenzene, dichlorobenzene, or trichlorobenzene could be suitable "good" solvents, while more volatile, miscible anti-solvents like short-chain alcohols or ethers could be used.

-

-

Anti-Solvent Crystallization:

-

Principle: This method involves the slow addition of a poor solvent (anti-solvent) to a saturated solution of the compound in a good solvent. The reduction in solubility induces crystallization. For very insoluble compounds, layering the anti-solvent on top of the solution without mixing can allow for slow diffusion and crystal growth at the interface.

-

-

High-Temperature Solution Growth:

-

Principle: The solubility of many compounds increases with temperature. By dissolving the compound in a high-boiling point solvent at an elevated temperature to achieve saturation and then slowly cooling the solution, single crystals may form. This requires careful control of the cooling rate.

-

-

Sublimation:

-

Principle: For compounds that are thermally stable, sublimation can be a powerful technique for growing high-quality single crystals. The compound is heated under a high vacuum, and the vapor is allowed to deposit and crystallize on a cooler surface.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis and crystallographic analysis of this compound.

Conclusion

While the crystal structure of this compound remains undetermined due to significant solubility challenges, this guide provides researchers with the necessary background and potential methodologies to pursue its crystallographic characterization. The synthesis of this compound is well-documented. The application of advanced crystallization techniques, such as vapor diffusion or sublimation, holds the most promise for obtaining single crystals suitable for X-ray diffraction. The successful elucidation of its crystal structure will be a valuable contribution to the field of materials science, enabling a deeper understanding of its solid-state properties and paving the way for its application in novel electronic and supramolecular systems.

References

- 1. This compound | C18H6Br6 | CID 11083045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 82632-80-2 [sigmaaldrich.com]

- 4. CAS 82632-80-2: this compound [cymitquimica.com]

- 5. This compound | 82632-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

Methodological & Application

On-Surface Synthesis of Chevron Graphene Nanoribbons Using a Hexabromotriphenylene Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the on-surface synthesis of chevron-type graphene nanoribbons (GNRs) utilizing 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene as a molecular precursor. This bottom-up approach allows for the fabrication of atomically precise GNRs, which are promising materials for next-generation nanoelectronics and other advanced applications.

Introduction

Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene that exhibit a finite electronic bandgap, a property crucial for their application in semiconductor devices. The on-surface synthesis method, employing molecular precursors on a catalytic metal surface, enables the precise control over the GNR's width, edge structure, and consequently, its electronic properties. The use of 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene as a precursor leads to the formation of "chevron" or "sawtooth" GNRs, a topology that has garnered significant interest for its specific electronic characteristics.

The synthesis proceeds via a two-step thermally activated process on a catalytically active surface, typically a Au(111) single crystal, under ultra-high vacuum (UHV) conditions. The first step involves the dehalogenation and subsequent polymerization of the precursor molecules through Ullmann coupling to form long polymer chains. The second step is an intramolecular cyclodehydrogenation reaction that planarizes the polymer chains into the final, fully aromatic graphene nanoribbon structure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the on-surface synthesis of chevron GNRs from 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene and the properties of the resulting nanoribbons.

| Parameter | Value | Substrate | Notes |

| Precursor Sublimation Temperature | ~200 °C | - | Optimal temperature for achieving a steady deposition rate in UHV. |

| Substrate Temperature during Deposition | Room Temperature | Au(111) | Allows for the formation of a well-ordered monolayer of precursor molecules. |

| Polymerization (Ullmann Coupling) Temperature | ~200 °C | Au(111) | Annealing at this temperature induces the dehalogenation and formation of polymer chains.[1] |

| Cyclodehydrogenation Temperature | ~400-440 °C | Au(111) | Higher temperature annealing step to induce intramolecular C-H bond cleavage and planarization.[1] |

| Resulting GNR Width | ~1-2 nm | Au(111) | The width is determined by the structure of the precursor molecule. |

| Resulting GNR Length | Variable (several tens of nm) | Au(111) | Dependent on precursor coverage and annealing conditions. |

| Bandgap of Chevron GNRs | 2.2 - 2.5 eV | Au(111) | The bandgap can be influenced by the specific chevron structure and substrate interactions.[1] |

| Bandgap of Laterally Extended Chevron GNRs | ~2.2 eV | Au(111) | The increased width of the GNR leads to a reduction in the bandgap.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the on-surface synthesis of chevron GNRs.

Substrate Preparation

-

Substrate: A single-crystal Au(111) substrate is typically used.

-

Cleaning: The Au(111) substrate is cleaned in an ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻¹⁰ mbar) by repeated cycles of Argon ion sputtering (typically 1-2 keV) and subsequent annealing to approximately 450-500 °C.

-

Verification: The cleanliness and crystallographic order of the Au(111) surface should be verified by Scanning Tunneling Microscopy (STM) and/or Low-Energy Electron Diffraction (LEED), which should show the characteristic herringbone reconstruction of the Au(111) surface.

Precursor Deposition

-

Precursor: High-purity 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene is used as the molecular precursor.

-

Degassing: The precursor is thoroughly degassed in a Knudsen cell or a similar evaporator inside the UHV system for several hours at a temperature slightly below its sublimation point to remove any adsorbed water and other volatile impurities.

-

Sublimation: The precursor is sublimated by heating the evaporator to approximately 200 °C.

-

Deposition: The sublimated precursor is deposited onto the clean Au(111) substrate held at room temperature. The deposition rate should be monitored using a quartz crystal microbalance to achieve the desired surface coverage (typically sub-monolayer to a full monolayer).

On-Surface Synthesis: Polymerization and Cyclodehydrogenation

-

Polymerization (Ullmann Coupling):

-

After precursor deposition, the sample is annealed to approximately 200 °C.[1]

-

This thermal treatment induces the cleavage of the carbon-bromine bonds and the subsequent formation of organometallic intermediates, followed by the covalent linking of the precursor molecules into long polymer chains.

-

The formation of the polymer chains can be monitored in-situ using STM.

-

-

Cyclodehydrogenation:

-

To transform the polymer chains into the final chevron GNRs, the sample is further annealed to a higher temperature of approximately 400-440 °C.[1]

-

This step promotes intramolecular cyclodehydrogenation, where C-H bonds are broken, and new C-C bonds are formed, leading to the planarization of the polymer into the fully aromatic GNR structure.

-

The successful formation of the chevron GNRs can be confirmed by STM and Scanning Tunneling Spectroscopy (STS) to verify their atomic structure and electronic bandgap.

-

Characterization

-

Scanning Tunneling Microscopy (STM): Used to visualize the precursor molecules, the intermediate polymer chains, and the final GNRs with atomic resolution.

-

Scanning Tunneling Spectroscopy (STS): Employed to measure the local density of states (LDOS) of the synthesized GNRs and to determine their electronic bandgap.

-

Non-contact Atomic Force Microscopy (nc-AFM): Can provide complementary high-resolution imaging of the GNR structure.

-

X-ray Photoelectron Spectroscopy (XPS): Can be used to monitor the chemical state of the elements (C, Br, Au) during the different stages of the synthesis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the on-surface synthesis of chevron graphene nanoribbons.

Reaction Pathway

Caption: Reaction pathway for chevron GNR formation from hexabromotriphenylene.

References

Application Notes and Protocols: Ullmann Coupling Polymerization of 2,3,6,7,10,11-Hexabromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable interest in materials science. Their unique discotic, planar structure facilitates the formation of columnar liquid crystalline phases, making them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The polymerization of triphenylene monomers can lead to the formation of rigid, two-dimensional polymers with extended π-conjugation, potentially offering superior thermal stability and unique electronic properties.

Data Presentation

Due to the lack of specific literature on the bulk Ullmann polymerization of 2,3,6,7,10,11-hexabromotriphenylene, quantitative data for the resulting polymer is not available. The following table is provided as a template for researchers to document their findings.

| Parameter | Expected Value/Range | Method of Analysis |

| Yield (%) | To be determined | Gravimetric |

| Molecular Weight (Mn) | To be determined | GPC, MALDI-TOF |

| Molecular Weight (Mw) | To be determined | GPC, MALDI-TOF |

| Polydispersity Index (PDI) | To be determined | GPC |

| Solubility | Expected to be low | Visual Inspection |

| Thermal Decomposition Temperature (Td) | Expected to be high (>400 °C) | TGA |

| Glass Transition Temperature (Tg) | To be determined | DSC |

| FT-IR Characteristic Peaks (cm⁻¹) | To be determined | FT-IR Spectroscopy |

| UV-Vis Absorption (λmax, nm) | To be determined | UV-Vis Spectroscopy |

| Fluorescence Emission (λem, nm) | To be determined | Fluorescence Spectroscopy |

Experimental Protocols

This section outlines a generalized experimental protocol for the Ullmann coupling polymerization of this compound.

Materials:

-

This compound (Monomer)

-

Copper powder, activated (Catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent (e.g., Pyridine, Nitrobenzene)

-

Hydrochloric acid (HCl), concentrated

-

Methanol

-

Acetone

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk flask or three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert gas manifold (Schlenk line)

-

Buchner funnel and filter paper

-

Soxhlet extractor

-

Standard laboratory glassware

Procedure:

-

Activation of Copper Powder (if necessary):

-

Commercial copper powder can be activated by stirring with a dilute solution of iodine in acetone, followed by washing with dilute HCl, water, ethanol, and acetone, and then drying under vacuum.

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and activated copper powder (2.0 - 4.0 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous, degassed high-boiling solvent (e.g., DMF) via syringe. The concentration of the monomer should be in the range of 0.1-0.5 M.

-

-

Polymerization:

-

Heat the reaction mixture to a high temperature (typically in the range of 150-250 °C, depending on the solvent) with vigorous stirring.

-

The reaction is typically run for an extended period, ranging from 24 to 72 hours. The progress of the polymerization may be monitored by the formation of a precipitate, as the polymer is expected to be insoluble in the reaction solvent.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of methanol to precipitate the crude polymer.

-

Filter the solid product using a Buchner funnel.

-

To remove the copper catalyst and any unreacted monomer, the crude polymer should be thoroughly washed. This is often achieved by stirring the solid in a concentrated HCl solution for several hours, followed by filtration and washing with water until the filtrate is neutral.

-

Further purification can be carried out by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, chloroform) to remove oligomeric species and other soluble impurities. The desired polymer should remain in the thimble.

-

Dry the purified polymer under high vacuum at an elevated temperature (e.g., 100-150 °C) for 24 hours.

-

Characterization:

The resulting polymer should be characterized using various analytical techniques to determine its structure, molecular weight, and properties. Recommended techniques include:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the disappearance of C-Br bonds and the formation of the polymeric structure.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (if a soluble fraction can be obtained).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature.

-

X-ray Diffraction (XRD): To investigate the crystallinity of the polymer.

Visualizations

Caption: Workflow for the Ullmann coupling polymerization of this compound.

Application Notes and Protocols: 2,3,6,7,10,11-Hexabromotriphenylene as a Precursor for Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery.[1][2] Triphenylene-based COFs, in particular, have garnered significant interest due to their unique electronic and photophysical properties.[3] 2,3,6,7,10,11-Hexabromotriphenylene is a key precursor for the synthesis of these advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of triphenylene-based COFs, with a focus on their potential applications in drug development.

Data Presentation

The properties of COFs are highly dependent on their structure and the monomers used in their synthesis. Below is a summary of quantitative data for representative triphenylene-based COFs.

| COF Name | Precursors | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |

| COF-5 | 2,3,6,7,10,11-hexahydroxytriphenylene, 1,4-benzenediboronic acid | 1590 | 1.5 | ~400 | [4] |

| COF-6 | 2,3,6,7,10,11-hexahydroxytriphenylene, 1,3,5-benzenetriboronic acid | 980 | 0.64 | ~450 | [5] |

| COF-8 | 2,3,6,7,10,11-hexahydroxytriphenylene, 1,3,5-benzenetris(4-phenylboronic acid) | 1400 | - | ~450 | [5] |

| COF-10 | 2,3,6,7,10,11-hexahydroxytriphenylene, 4,4'-biphenyldiboronic acid | 2080 | - | ~450 | [5] |

| COF-102 | Tetra(4-dihydroxyborylphenyl)methane, 2,3,6,7,10,11-hexahydroxytriphenylene | 3472 | - | 400-500 | [1] |

| COF-103 | Tetra(4-dihydroxyborylphenyl)silane, 2,3,6,7,10,11-hexahydroxytriphenylene | 4210 | - | 400-500 | [1] |

| HTCOF | 2,3,6,7,10,11-hexahydroxytriphenylene hydrate, tetrahydroxydiboron | - | 2.8 | - | [6] |

| TPA-COFs | Tris(4-aminophenyl)amine, various triarylaldehydes | up to 1747 | 1.80 - 2.55 | - | [7] |

Experimental Protocols

The synthesis of COFs from this compound typically involves a two-step process:

-

Functionalization of the Hexabromotriphenylene Core: The bromine atoms are replaced with functional groups suitable for COF synthesis, such as boronic acids or amines, via cross-coupling reactions.

-

Solvothermal COF Synthesis: The functionalized triphenylene monomer is then reacted with a linker molecule under solvothermal conditions to form the crystalline COF.

Protocol 1: Synthesis of a Triphenylene-based Boronic Acid Monomer via Suzuki-Miyaura Coupling

This protocol describes a representative method for the synthesis of a triphenylene-based boronic acid monomer, a key building block for boronate-ester-linked COFs.

Materials:

-

This compound

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), bis(pinacolato)diboron (7.2 mmol), and potassium acetate (12.0 mmol).

-

Add Pd(dppf)Cl₂ (0.1 mmol) to the flask.

-

Add anhydrous 1,4-dioxane (50 mL) and anhydrous toluene (10 mL) to the flask.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 90 °C and stir for 48 hours under an inert atmosphere.

-

After cooling to room temperature, quench the reaction by adding 1 M HCl (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield the triphenylene-hexakis(boronic acid pinacol ester) monomer.

Protocol 2: Solvothermal Synthesis of a Triphenylene-based Covalent Organic Framework

This protocol outlines the synthesis of a 2D COF using the functionalized triphenylene monomer from Protocol 1 and a suitable linker, such as 1,4-benzenediboronic acid.

Materials:

-

Triphenylene-hexakis(boronic acid pinacol ester) (from Protocol 1)

-

1,4-Benzenediboronic acid

-

Mesitylene (anhydrous)

-

1,4-Dioxane (anhydrous)

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add triphenylene-hexakis(boronic acid pinacol ester) (0.1 mmol) and 1,4-benzenediboronic acid (0.3 mmol).

-

Add a mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (1:1 v/v, 2 mL).

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Flash-freeze the tube in liquid nitrogen and evacuate to a high vacuum.

-

Seal the tube under vacuum using a torch.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, break open the tube and collect the solid product by filtration.

-

Wash the product with anhydrous acetone and anhydrous dichloromethane.

-

Dry the product under vacuum at 150 °C for 12 hours to obtain the pure COF.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a triphenylene-based COF starting from this compound.

Drug Delivery Application

Triphenylene-based COFs can be utilized as nanocarriers for targeted drug delivery. The porous structure allows for high drug loading, and the surface can be functionalized for specific cell targeting. The following diagram illustrates a generalized mechanism for cellular uptake and drug release.

Applications in Drug Development

The unique properties of triphenylene-based COFs make them highly suitable for various applications in drug development:

-

High Drug Loading Capacity: The inherent porosity and large surface area of these COFs allow for the encapsulation of a significant amount of therapeutic agents.[3][8]

-

Controlled Release: The release of the encapsulated drug can be controlled by the pore size of the COF and can be triggered by specific stimuli such as pH changes, which is particularly useful for targeting the acidic environment of tumors.[9]

-

Targeted Delivery: The surface of the COFs can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.[9]

-

Biocompatibility: COFs are composed of light elements such as carbon, hydrogen, and oxygen, which generally exhibit good biocompatibility.[8]

-

Theranostics: The photoluminescent properties of the triphenylene core can be exploited for simultaneous imaging and therapy, creating a theranostic platform.

Conclusion

This compound is a versatile precursor for the synthesis of highly functional and crystalline triphenylene-based covalent organic frameworks. The ability to tailor the properties of these materials at the molecular level opens up exciting possibilities for their application in advanced drug delivery systems and other biomedical applications. The protocols and data presented herein provide a foundation for researchers to explore the potential of these novel materials.

References

- 1. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction [mdpi.com]

- 5. Mechanochemically synthesized covalent organic frameworks as catalysts for the Suzuki–Miyaura coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]